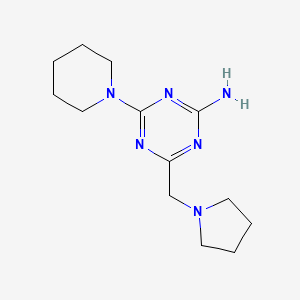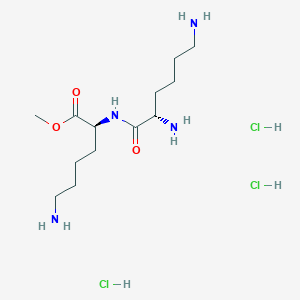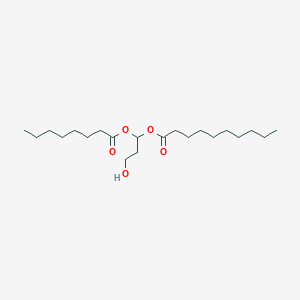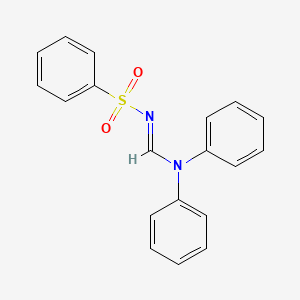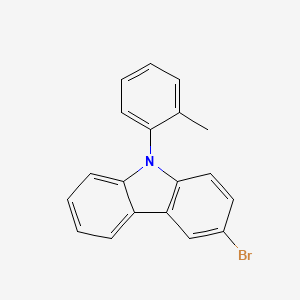
Disodium acetyl glucosamine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexylphosphate is an organic compound with significant applications in life sciences research. It is a useful organic compound for research related to life sciences .
Vorbereitungsmethoden
The preparation of Sodium(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexylphosphate involves synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods typically involve the use of biochemical reagents and controlled reaction conditions to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Sodium(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexylphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It is particularly useful in life sciences research, where it is used to study various biochemical processes and pathways .
Wirkmechanismus
The mechanism of action of Sodium(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexylphosphate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Sodium(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexylphosphate can be compared with other similar compounds, such as Sodium(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate and Sodium(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate. These compounds share similar structural features but differ in their specific functional groups and biochemical properties .
Eigenschaften
CAS-Nummer |
1059180-18-5 |
|---|---|
Molekularformel |
C8H14NNa2O9P |
Molekulargewicht |
345.15 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C8H16NO9P.2Na/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17;;/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,7+,8+;;/m0../s1 |
InChI-Schlüssel |
YXVVRWNZNHJFCB-ONFFUQEMSA-L |
Isomerische SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)

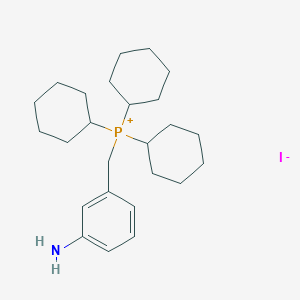
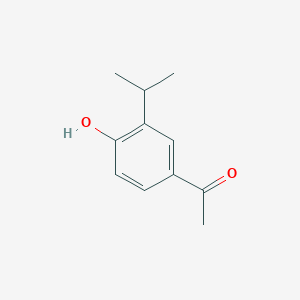

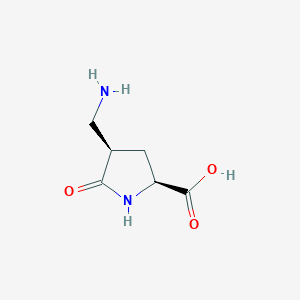
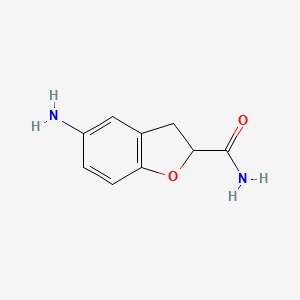
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
